molecular formula C21H21N3O3 B2993837 3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate CAS No. 1351609-15-8

3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate

Cat. No.: B2993837
CAS No.: 1351609-15-8
M. Wt: 363.417
InChI Key: OITVSGONONODKR-UHFFFAOYSA-N
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Description

3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate is a versatile chemical compound with significant potential for scientific research. This compound is characterized by its unique structure, which includes a cyanobenzamido group, a cyclohexyl ring, and a phenylcarbamate moiety. It is used in various fields, including chemistry, biology, medicine, and industry, due to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate typically involves the reaction of cyclohexanol with phenyl isocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl N-phenylcarbamate: Similar structure but lacks the cyanobenzamido group.

    Phenyl N-cyclohexylcarbamate: Similar structure but with different substitution patterns.

Uniqueness

3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate is unique due to the presence of the cyanobenzamido group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

[3-[(3-cyanobenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c22-14-15-6-4-7-16(12-15)20(25)23-18-10-5-11-19(13-18)27-21(26)24-17-8-2-1-3-9-17/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITVSGONONODKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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